![molecular formula C10H15N B3188367 2-methyl-N-(propan-2-yl)aniline CAS No. 2100-43-8](/img/structure/B3188367.png)
2-methyl-N-(propan-2-yl)aniline
Overview
Description
2-methyl-N-(propan-2-yl)aniline is a chemical compound with the CAS Number: 2100-43-8 . It has a molecular weight of 149.24 and its IUPAC name is N-isopropyl-2-methylaniline .
Molecular Structure Analysis
The InChI code for 2-methyl-N-(propan-2-yl)aniline is 1S/C10H15N/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
- Antitumor Activity : Researchers have explored derivatives of 2-methyl-N-(propan-2-yl)aniline for their antitumor potential. For instance, Yurttas et al. synthesized a compound with antitumor activity against rat glioma and human hepatocellular carcinoma cell lines .
- Kappa Opioid Receptor (KOR) Antagonist : PF-04455242, a derivative of this compound, acts as a high-affinity KOR antagonist. It selectively targets KOR over mu and delta opioid receptors, making it a promising candidate for pain management .
- Aminomethylation Reactions : 2-methyl-N-(propan-2-yl)aniline serves as a valuable building block in organic synthesis. It participates in three-component enantioselective aminomethylation reactions, yielding optically pure amino keto ethers of the aromatic series .
- Versatile Compound : Due to its unique structure, this compound finds applications in material science. Its versatility makes it indispensable for innovative discoveries.
Pharmaceuticals and Drug Development
Organic Synthesis
Material Sciences
Safety and Hazards
This compound is associated with several hazard statements including H301, H311, H315, H319, H331, H335, and H412 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation. Prolonged or repeated exposure may cause organ damage . It is recommended to handle this compound with appropriate safety measures .
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-(propan-2-yl)aniline is related to the treatment of depression . It seems to be involved in the synthesis of antidepressant molecules, which are crucial for alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Mode of Action
The compound’s interaction with its targets seems to be part of a larger process involving the synthesis of antidepressant molecules through metal-catalyzed procedures . This process involves the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The compound is used in a three-component enantioselective catalytic aminomethylation process .
Biochemical Pathways
The biochemical pathways affected by 2-methyl-N-(propan-2-yl)aniline are likely related to the synthesis of antidepressant molecules. These molecules are crucial for the proper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . The malfunction of noradrenergic, dopaminergic, and serotonergic systems is a common cause of depression .
Result of Action
The result of the action of 2-methyl-N-(propan-2-yl)aniline is the production of optically pure amino keto ethers of the aromatic series . These products are produced in high yields and have a high degree of optical purity . They play a significant role in the pharmaceutical industry, particularly in the development of novel antidepressants .
Action Environment
The action of 2-methyl-N-(propan-2-yl)aniline is influenced by the environment in which it is used. For instance, the compound is used in aqueous medium in the presence of pseudoephedrine as a chiral catalyst . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of other compounds, the pH of the environment, and the temperature.
properties
IUPAC Name |
2-methyl-N-propan-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVWOHIEVZXVGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288077 | |
Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2100-43-8 | |
Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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